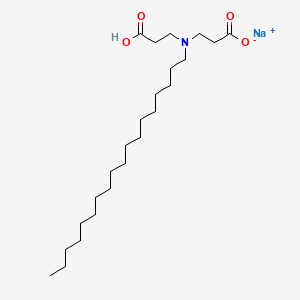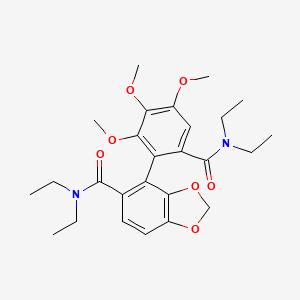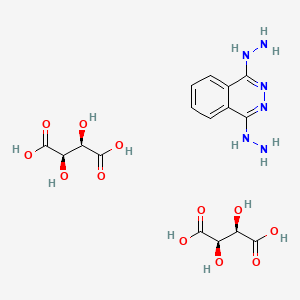
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is a complex organic compound that has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine hydrate with phthalic anhydride . This reaction yields 2,3-dihydrophthalazine-1,4-dione, which can then be further modified to produce the dihydrazone derivative. The reaction conditions often include heating and the use of solvents such as ethanol or isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while reduction can produce hydrazine-based compounds .
Aplicaciones Científicas De Investigación
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it inhibits excitatory neurotransmission, which is crucial in the treatment of epilepsy . The compound binds to the transducer domains of the receptors, inhibiting channel gating and reducing neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists and have shown broad-spectrum anticonvulsant activity.
Uniqueness
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is unique due to its specific molecular structure, which allows for targeted interactions with AMPA receptors. This specificity enhances its potential as a therapeutic agent with fewer side effects compared to other compounds .
Propiedades
Número CAS |
84912-25-4 |
|---|---|
Fórmula molecular |
C16H22N6O12 |
Peso molecular |
490.38 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.2C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;2*5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clave InChI |
HYFDJLXQMKPCJS-WBPXWQEISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



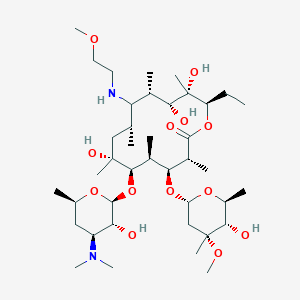
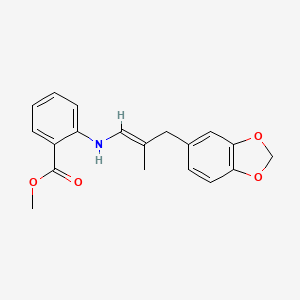
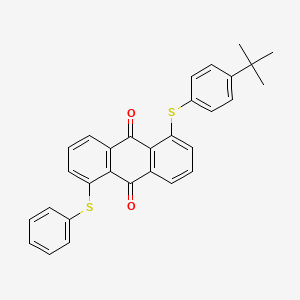
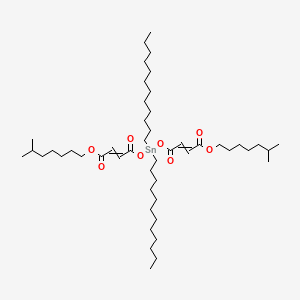
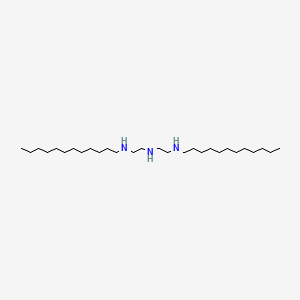
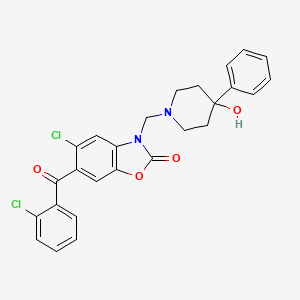

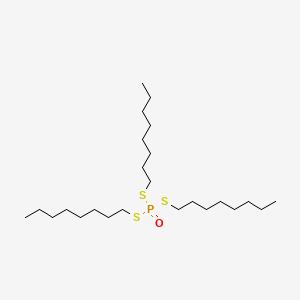
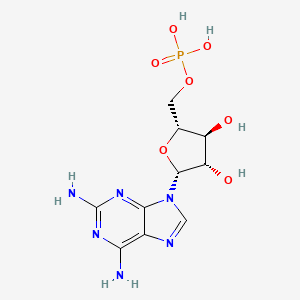

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
